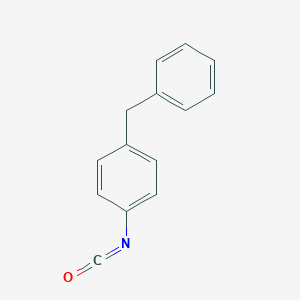

4-Benzylphenyl isocyanate

Descripción general

Descripción

Alpha-Phenyl-p-tolyl isocyanate is an organic compound belonging to the family of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring and a p-tolyl group. This compound is widely used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. Its unique chemical properties make it valuable in scientific research and industrial processes.

Métodos De Preparación

Alpha-Phenyl-p-tolyl isocyanate can be synthesized through several methods:

Phosgenation of Amines: This method involves treating amines with phosgene (COCl2) to produce isocyanates.

Addition of Isocyanic Acid to Alkenes: Isocyanic acid can be added to alkenes to form isocyanates.

Displacement Reactions: Alkyl isocyanates can be formed by displacement reactions involving alkyl halides and alkali metal cyanates.

Rearrangement Reactions: Several rearrangement reactions, such as the Schmidt reaction, Curtius rearrangement, and Lossen rearrangement, can produce isocyanates from different starting materials.

Análisis De Reacciones Químicas

Alpha-Phenyl-p-tolyl isocyanate undergoes various chemical reactions:

Reaction with Nucleophiles: Isocyanates are electrophiles and react with nucleophiles such as alcohols, amines, and water.

Thiol-Isocyanate “Click” Reactions: This base-catalyzed reaction yields thiourethanes and is used for functionalizing polymeric surfaces.

Hydroboration: This reaction involves the addition of boron-hydrogen bonds to isocyanates, forming N-boryl formamides and other products.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Polyurethane Production

4-Benzylphenyl isocyanate serves as a precursor in the synthesis of polyurethanes, which are widely utilized in various forms, including foams, coatings, and adhesives. The compound's unique structure allows it to react with polyols to form polyurethane elastomers, which exhibit excellent mechanical properties and durability. This application is particularly significant in the manufacturing of flexible foams used in furniture and automotive seating.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Density | Varies with formulation |

| Hardness | Shore A/D scale |

| Tensile Strength | Up to 30 MPa |

| Elongation at Break | Up to 600% |

| Thermal Stability | Good up to 200°C |

Pharmaceutical Applications

Drug Delivery Systems

Research indicates that this compound can be utilized in the development of drug delivery systems. Its ability to form stable linkages with various biomolecules makes it a candidate for creating biocompatible materials that can encapsulate drugs and release them in a controlled manner. This property is essential for enhancing the efficacy of therapeutic agents while minimizing side effects .

Case Study: Synthesis of Biodegradable Polymers

A study demonstrated the use of this compound in synthesizing biodegradable polymers intended for drug delivery applications. The resulting polymer exhibited favorable degradation rates and biocompatibility, making it suitable for medical applications such as sutures and implants .

Coatings and Adhesives

Industrial Coatings

The compound has been explored for its potential use in industrial coatings due to its reactivity with various substrates. Coatings formulated with this compound exhibit excellent adhesion properties and resistance to environmental degradation, making them ideal for protective coatings in automotive and construction industries.

Adhesive Formulations

In adhesive applications, this compound contributes to the formation of strong bonds between different materials. Its incorporation into adhesive formulations enhances the overall performance, particularly in high-stress applications such as construction and automotive assembly .

Environmental Considerations

Toxicity and Safety

While this compound has numerous beneficial applications, it is essential to consider its toxicity profile. Isocyanates are known allergens and sensitizers; therefore, proper handling procedures must be implemented during its use in industrial processes. Research continues to focus on developing safer alternatives or modifying existing compounds to reduce health risks associated with exposure .

Mecanismo De Acción

The mechanism of action of 4-Benzylphenyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles, forming stable linkages such as urethanes and thiourethanes. These reactions are facilitated by the presence of the isocyanate group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules.

Comparación Con Compuestos Similares

Alpha-Phenyl-p-tolyl isocyanate can be compared with other isocyanates:

Phenyl Isocyanate: Similar in structure but lacks the p-tolyl group, making it less sterically hindered.

p-Tolyl Isocyanate: Contains a p-tolyl group but lacks the phenyl group, affecting its reactivity and applications.

Isothiocyanates: These compounds have a similar structure but contain a sulfur atom instead of oxygen, leading to different reactivity and applications.

Alpha-Phenyl-p-tolyl isocyanate is unique due to the presence of both phenyl and p-tolyl groups, which influence its reactivity and applications in various fields.

Actividad Biológica

4-Benzylphenyl isocyanate (4-BPI) is an organic compound with significant industrial applications, particularly in the synthesis of polymers and pharmaceuticals. This article explores its biological activity, focusing on its antimicrobial properties, potential toxicity, and mechanisms of action.

This compound has the molecular formula and is classified under the isocyanate functional group. Its structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-BPI, particularly against pathogenic bacteria.

-

Case Study: Anti-biofilm Activity

A study investigated the anti-biofilm activity of benzyl isocyanate, a compound related to 4-BPI, isolated from Psidium guajava. It exhibited substantial activity against Staphylococcus aureus, a common nosocomial pathogen. The study utilized various assays to measure biofilm formation and metabolic activity, demonstrating that benzyl isocyanate significantly downregulated biofilm-related genes such as icaAD, sarA, and agr . -

Mechanism of Action

Molecular docking studies indicated that benzyl isocyanate binds thermodynamically favorably to key proteins involved in biofilm formation, suggesting a mechanism where it disrupts bacterial adherence and biofilm stability .

Toxicological Profile

The toxicity profile of 4-BPI has been a subject of research due to its potential health risks associated with exposure.

-

Sensitization and Allergic Reactions

Isocyanates are known to be potent sensitizers, leading to respiratory issues and allergic reactions upon exposure. Reports indicate that compounds like phenyl isocyanate can cause bronchospasm and other respiratory symptoms even in non-sensitized individuals . -

Chronic Effects

Chronic exposure to isocyanates has been linked to severe respiratory conditions, including asthma. The NIOSH report indicates that systemic reactions may occur in sensitized individuals, highlighting the importance of safety measures when handling these compounds .

Summary of Biological Activities

Propiedades

IUPAC Name |

1-benzyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAYZDNGCFSGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171280 | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-37-6 | |

| Record name | 1-Isocyanato-4-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 4-benzylphenyl isocyanate interacts with loblolly pine wood?

A: Under dry conditions and high this compound concentration, the isocyanate group (-N=C=O) preferentially reacts with the hydroxyl groups (-OH) present in lignin, a major component of wood cell walls [, ]. This reaction forms carbamate linkages, effectively attaching the this compound to the lignin structure.

Q2: Does moisture content affect the reaction between this compound and loblolly pine?

A: Yes, moisture content significantly impacts the reaction. While carbamate formation is observed under dry conditions, increasing the moisture content to 5% and 14% dramatically reduces detectable carbamate formation on lignin side-chains []. This suggests that water competes with lignin for reaction with this compound, likely leading to the formation of polyurea instead. Interestingly, under typical industrial hot-pressing conditions for strand-board production (5% and 14% moisture content), no carbamate formation was detected [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.